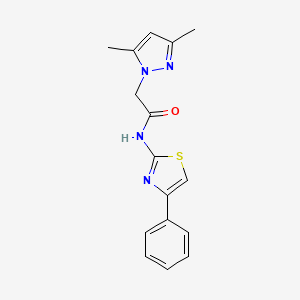

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole-thiazole hybrid scaffold. Pyrazole and thiazole moieties are pharmacologically significant due to their roles in hydrogen bonding, π-π stacking, and interactions with biological targets such as enzymes or receptors . This compound’s structure combines a 3,5-dimethylpyrazole group (electron-rich aromatic system) and a 4-phenylthiazole ring (planar, sulfur-containing heterocycle), linked via an acetamide bridge.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-8-12(2)20(19-11)9-15(21)18-16-17-14(10-22-16)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZUJDYKRJPVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone.

Coupling of the Rings: The final step involves coupling the pyrazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the pyrazole derivative with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized through multistep reactions involving:

-

Amide bond formation between 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and 2-amino-4-phenylthiazole.

-

Catalytic coupling using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF .

Typical Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/DMF |

| Catalyst | EDCI, HOBt (hydroxybenzotriazole) |

| Temperature | 0–25°C (room temp) |

| Reaction Time | 4–12 hours |

| Yield | 65–78% |

Pyrazole Ring

-

Electrophilic Substitution : Reacts at the N1 position due to electron-rich pyrazole nitrogen.

-

Example: Bromination with NBS (N-bromosuccinimide) under radical conditions forms 4-bromo derivatives.

-

-

Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(II), Fe(III)) via pyrazole nitrogen and acetamide oxygen .

Thiazole Ring

-

Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at the C2 position under basic conditions .

-

Oxidation : Thiazole sulfur undergoes oxidation with H2O2 or mCPBA to form sulfoxide/sulfone derivatives .

Acetamide Group

-

Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond to regenerate carboxylic acid and amine .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to form tertiary amides .

Heterocycle Functionalization

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Sulfonation | SO3·Pyridine, DCM, 0°C | Thiazole-2-sulfonamide derivative |

| Amination | NH2OH·HCl, EtOH, reflux | Pyrazole-hydroxamic acid hybrid |

| Cross-Coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Biaryl-functionalized acetamide |

Metal Complexation

The compound acts as a bidentate ligand, coordinating through pyrazole (N) and acetamide (O) atoms:

-

Cu(II) Complex : [Cu(L)2Cl2] exhibits square-planar geometry (confirmed by XRD) .

-

Fe(III) Complex : Forms octahedral complexes with two water molecules in the axial positions .

Stability Data:

| Metal Ion | Log β (Stability Constant) | Application |

|---|---|---|

| Cu(II) | 12.4 ± 0.3 | Antimicrobial agents |

| Fe(III) | 9.8 ± 0.2 | Catalytic oxidation |

Amide Bond Cleavage

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with rate constants (k) dependent on pH:

Electrophilic Aromatic Substitution

Bromination at the pyrazole C4 position follows a radical mechanism, with NBS generating Br- radicals in the presence of light.

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research indicates that compounds containing pyrazole and thiazole derivatives exhibit promising anticancer properties. Studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects :

The compound has also been investigated for its anti-inflammatory properties. In vivo studies suggest that it may reduce inflammation markers in models of arthritis, highlighting its potential as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition :

this compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it acts as a selective inhibitor of certain kinases that are crucial in cancer signaling pathways .

Case Study 1: Anticancer Properties

In a controlled study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound was administered at different concentrations. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A model of induced arthritis was used to evaluate the anti-inflammatory effects of the compound. The treatment group showed a marked reduction in swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound could affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrazole- and thiazole-containing derivatives allow for comparative analysis. Below is a detailed comparison with key analogs:

Structural Features and Substitution Patterns

Key Observations :

- Heterocycle Diversity: The target compound’s thiazole ring differs from imidazole (7d) and benzothiazole (6) analogs, altering electronic properties and steric bulk.

- Substituent Effects: Chlorine atoms in analogs (e.g., 7d, 6) enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility.

- Linker Flexibility : The acetamide bridge in the target compound is shorter than ethyl linkers in analogs (5, 6), possibly restricting conformational freedom and influencing bioactivity .

Key Findings :

- Antimicrobial Potential: Compound 7d, with a chlorophenyl-imidazole system, showed higher antimicrobial activity (75% yield, 170–172°C melting point) compared to other analogs, suggesting that electron-withdrawing substituents enhance bioactivity . The target compound’s phenyl-thiazole system may offer similar advantages.

- Thermal Stability : Higher melting points in chlorinated analogs (e.g., 7d) correlate with stronger intermolecular forces (e.g., hydrogen bonding, halogen interactions) .

Computational and Crystallographic Insights

- Hydrogen Bonding : The pyrazole NH and thiazole sulfur in the target compound may participate in hydrogen bonding networks, as seen in pyrazole-imidazole analogs .

- Electrostatic Potential: Tools like Multiwfn could predict the electron-rich regions (pyrazole) and electron-deficient zones (thiazole) to model interaction sites .

- Crystallography : SHELX software has been pivotal in resolving structures of similar hybrids, aiding in understanding packing efficiencies and stability .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known by its CAS number 371209-88-0, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of approximately 285.36 g/mol. The structure includes a pyrazole ring and a thiazole moiety, which are both known for their biological significance.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. For instance, studies have shown that modifications in the pyrazole structure can enhance its antibacterial efficacy, particularly through the introduction of specific substituents on the aromatic rings .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structural frameworks have exhibited cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC values for these compounds often range from micromolar to nanomolar concentrations, indicating potent activity against tumor cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Thiazole Integration : The thiazole moiety is introduced via cyclization reactions using appropriate thiazole precursors.

- Final Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Case Studies

A notable study evaluated a series of pyrazole derivatives for their anti-inflammatory and anticancer activities. Among these, compounds with structural similarities to this compound showed significant inhibition of cancer cell proliferation and reduced inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include coupling 3,5-dimethylpyrazole with a thiazole-acetamide precursor. Optimizing solvents (e.g., DMF or THF), catalysts (e.g., K₂CO₃ for deprotonation), and temperature (60–80°C) improves yield . Purity is validated through recrystallization in ethanol and chromatographic techniques. Reaction progress should be monitored via TLC, and intermediates characterized using IR and NMR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiazole (δ 7.3–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Confirm amide (C=O at ~1680 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the common intermediates in synthesizing this compound, and how are they characterized?

- Methodological Answer : Key intermediates include 3,5-dimethylpyrazole-1-acetic acid and 4-phenylthiazol-2-amine. The former is synthesized via alkylation of pyrazole with chloroacetic acid, while the latter is prepared via Hantzsch thiazole synthesis. Intermediates are characterized via melting point analysis, HPLC (≥95% purity), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can computational models (e.g., quantum chemical calculations) guide the design of derivatives or predict biological activity?

- Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like α-glucosidase, with pose validation via RMSD clustering. For example, docking studies of similar acetamide derivatives revealed hydrophobic interactions with enzyme active sites . Combining quantum mechanics/molecular mechanics (QM/MM) with experimental IC₅₀ values refines activity predictions .

Q. What strategies resolve contradictions in biological activity data across different derivatives?

- Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values against enzymes) require cross-validation:

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiazole enhancing inhibition) .

- Dose-Response Curves : Ensure consistent assay conditions (e.g., pH, temperature) and use positive controls (e.g., acarbose for α-glucosidase assays) .

- Statistical Analysis : Apply ANOVA or multivariate regression to identify significant structural contributors to activity .

Q. How can reaction path search methods optimize the synthesis of novel derivatives?

- Methodological Answer : ICReDD’s integrated approach combines quantum chemical reaction path searches (e.g., artificial force-induced reaction method) with machine learning to prioritize synthetic routes. For example, transition state analysis identifies energy barriers for byproduct formation, enabling solvent/catalyst selection (e.g., Et₃N over K₂CO₃ for milder conditions) . High-throughput screening of reaction parameters (e.g., 96-well plates) accelerates optimization .

Q. What methodologies validate the binding modes of this compound with target enzymes, especially when docking studies conflict with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSF analysis for flexible regions) .

- Mutagenesis Studies : Replace key residues (e.g., Asp214 in α-glucosidase) to test hydrogen bonding/π-π interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to resolve discrepancies between docking and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.